(7-Methoxyquinolin-3-yl)methanol
Description
(7-Methoxyquinolin-3-yl)methanol is a quinoline derivative characterized by a methoxy group at the 7-position and a hydroxymethyl group at the 3-position of the quinoline scaffold. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.214 g/mol . Synthetically, it is often prepared via reduction of aldehyde precursors using agents like sodium borohydride or LiAlH₄, yielding 36–82% depending on substituents and reaction conditions . Spectroscopic characterization (¹H NMR, ¹³C NMR, MS) confirms its purity and structural integrity .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(7-methoxyquinolin-3-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-10-3-2-9-4-8(7-13)6-12-11(9)5-10/h2-6,13H,7H2,1H3 |
InChI Key |
BTRMZBFQCRUSBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Melting Points and Stability:
- This compound: Not explicitly reported, but analogs like (2-Chloro-6-methylquinolin-3-yl)methanol exhibit melting points >250°C due to crystalline packing stabilized by O–H···O hydrogen bonds .
- 3-Nitroquinoline derivatives (e.g., NQ1, NQ4): Higher melting points (222–268°C) attributed to nitro group rigidity and π-π stacking .
NMR Data:
- ¹H NMR: The hydroxymethyl (-CH₂OH) proton in this compound resonates at δ 4.0–4.2 ppm, while methoxy (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm .
- ¹³C NMR: Quinoline carbons (C-2, C-3) show signals at δ 150–160 ppm, with the hydroxymethyl carbon at δ 60–65 ppm .
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